N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1017663-17-0
VCID: VC8431743
InChI: InChI=1S/C19H19ClN2OS2/c1-13-22-19(16-3-2-12-24-16)17(25-13)8-9-18(23)21-11-10-14-4-6-15(20)7-5-14/h2-7,12H,8-11H2,1H3,(H,21,23)
SMILES: CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CS3
Molecular Formula: C19H19ClN2OS2
Molecular Weight: 391 g/mol

N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

CAS No.: 1017663-17-0

Cat. No.: VC8431743

Molecular Formula: C19H19ClN2OS2

Molecular Weight: 391 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide - 1017663-17-0

Specification

CAS No. 1017663-17-0
Molecular Formula C19H19ClN2OS2
Molecular Weight 391 g/mol
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Standard InChI InChI=1S/C19H19ClN2OS2/c1-13-22-19(16-3-2-12-24-16)17(25-13)8-9-18(23)21-11-10-14-4-6-15(20)7-5-14/h2-7,12H,8-11H2,1H3,(H,21,23)
Standard InChI Key CJQLZUOQMPSGDF-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CS3
Canonical SMILES CC1=NC(=C(S1)CCC(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

The molecular formula of N-(4-chlorophenethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is C₁₉H₂₀ClN₃O₂S₂, with a molecular weight of 430.0 g/mol (estimated via PubChem’s formula calculator) . The compound comprises three distinct regions:

  • 4-Chlorophenethyl group: A benzene ring substituted with a chlorine atom at the para position, linked to an ethylamine chain. This group is commonly associated with enhanced lipid solubility and blood-brain barrier penetration in neuroactive compounds.

  • Propanamide backbone: A three-carbon chain terminating in an amide bond, which stabilizes the molecule against enzymatic degradation.

  • 2-Methyl-4-(thiophen-2-yl)thiazole: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) substituted with a methyl group at position 2 and a thiophene ring at position 4. Thiazole-thiophene hybrids are known for their electron-rich properties, enabling π-π interactions with biological targets .

Table 1: Key Structural Components and Properties

ComponentRolePhysicochemical Impact
4-ChlorophenethylLipophilic anchorEnhances membrane permeability
PropanamideBackbone stabilizerReduces metabolic clearance
Thiazole-thiophene corePharmacophoric elementFacilitates target binding via H-bonding

Synthetic Pathways and Feasibility

While no explicit synthesis for this compound is documented, plausible routes can be extrapolated from analogous molecules. A three-step strategy is proposed:

Thiazole Ring Formation

The thiazole core may be synthesized via the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones. For example, 2-methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde could be generated by condensing thiophene-2-carboxaldehyde with thioacetamide in the presence of bromoacetone .

Propanamide Chain Assembly

The aldehyde intermediate undergoes Strecker amino acid synthesis to introduce the propanamide group. Reaction with ammonium chloride and potassium cyanide yields an α-aminonitrile, which is hydrolyzed to the corresponding carboxylic acid and subsequently amidated with 4-chlorophenethylamine.

Final Coupling

A carbodiimide-mediated coupling (e.g., EDC/HOBt) links the thiazole-thiophene acid to the 4-chlorophenethylamine, forming the target amide .

Physicochemical and Pharmacokinetic Predictions

Using computational tools like SwissADME, key properties were estimated:

PropertyValueImplications
LogP (octanol-water)3.8 ± 0.5Moderate lipophilicity
Water solubility~10 µMLimited aqueous solubility
Plasma protein binding89%High binding, potential drug-drug interactions
Blood-brain barrierLikely permeableSuited for CNS targets

These metrics suggest formulation challenges but suitability for oral or intravenous delivery with solubilizing agents.

Biological Activity and Mechanism

Though direct studies are absent, structural analogs provide clues:

Thiazole-Thiophene Hybrids

Compounds like 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide exhibit antifungal activity by inhibiting ergosterol biosynthesis. The thiophene’s electron density may enable similar interactions with cytochrome P450 enzymes.

4-Chlorophenethyl Motif

Derivatives such as (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide show affinity for serotonin receptors, implicating potential antidepressant or anxiolytic effects. The chlorine atom’s electronegativity likely enhances binding to hydrophobic receptor pockets.

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